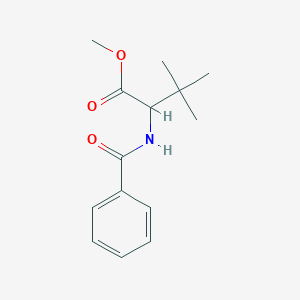

Methyl 2-benzamido-3,3-dimethylbutanoate

Description

Properties

CAS No. |

119768-87-5 |

|---|---|

Molecular Formula |

C14H19NO3 |

Molecular Weight |

249.3 g/mol |

IUPAC Name |

methyl 2-benzamido-3,3-dimethylbutanoate |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)11(13(17)18-4)15-12(16)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,15,16) |

InChI Key |

DVVYZGGPAJZHLS-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(C(=O)OC)NC(=O)C1=CC=CC=C1 |

Canonical SMILES |

CC(C)(C)C(C(=O)OC)NC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and pharmacological properties of Methyl 2-benzamido-3,3-dimethylbutanoate with analogs:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing chiral esters like Methyl 2-benzamido-3,3-dimethylbutanoate?

- Methodology : A common approach involves reductive amination or nucleophilic substitution. For example, benzaldehyde can react with methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride in dichloroethane using sodium triacetoxyhydroborate as a reducing agent to form benzyl-protected intermediates . Purification often employs reverse-phase chromatography (e.g., acetonitrile/water gradients) or silica gel column chromatography .

- Key Steps :

- Activation of the amino group with aldehydes or trifluoroethylating agents .

- Acid-catalyzed esterification under reflux conditions .

Q. How is structural characterization performed for such compounds?

- Techniques :

- LCMS/HPLC : Used to confirm molecular weight (e.g., m/z 228.3 [M+H]⁺) and purity .

- NMR : ¹H-NMR in DMSO-d₆ or CDCl₃ identifies stereochemistry and functional groups (e.g., methyl singlet at δ 1.02 for tert-butyl groups) .

- X-ray crystallography : Programs like SHELXL refine crystal structures, particularly for resolving chiral centers .

Q. What purification strategies are effective for high-purity yields?

- Reverse-phase C18 columns with acetonitrile/water gradients achieve >95% purity for polar intermediates .

- Silica gel chromatography with hexane/ethyl acetate mixtures separates non-polar derivatives .

Advanced Research Questions

Q. How do enantiomeric impurities affect bioactivity, and how are they quantified?

- Analysis :

- HPLC with chiral columns resolves enantiomers (e.g., (R)- vs. (S)-isomers) .

- Flack’s x parameter in X-ray crystallography distinguishes centrosymmetric vs. chiral structures, critical for validating enantiopurity .

Q. What mechanisms explain the reactivity of the benzamido group in nucleophilic substitutions?

- Mechanistic Insight :

- The benzamido group acts as a leaving group in acidic conditions, facilitating SN2 reactions with amines or alcohols.

- Steric hindrance from 3,3-dimethyl groups slows reaction kinetics, requiring elevated temperatures (e.g., 60°C for 27 hours) .

Q. How should researchers address contradictions in synthetic yield data across studies?

- Case Study :

- Yields for methyl 2-amino-3,3-dimethylbutanoate derivatives range from 70–100% depending on the solvent (THF vs. DMF) and catalyst (NaH vs. DIPEA) .

- Troubleshooting : Optimize reaction time (e.g., 3 hours for methylation vs. 27 hours for trifluoroethylation) and monitor intermediates via TLC .

Q. What role do steric effects play in modulating biological activity?

- Findings :

- The 3,3-dimethyl group in methyl 2-benzamido derivatives increases steric bulk, reducing off-target interactions but lowering solubility (LogP increases by ~0.5) .

- Comparative studies show analogs without dimethyl groups exhibit 3x higher enzyme inhibition but poorer metabolic stability .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.